2-Methyltetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organometallic Chemistry

Methods of Application: The use of 2-MeTHF in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes.

Results or Outcomes: The use of 2-MeTHF has resulted in the easy formation of an azeotropic mixture with water, substantial immiscibility with water, and the fact it derives from natural sources.

Extraction of Natural Products

Summary of Application: 2-MeTHF has been used for the extraction of carotenoids and aromas.

Methods of Application: An experimental study was conducted with 2-MeTHF, in comparison to n-hexane, for the extraction of carotenoids and aromas.

Results or Outcomes: The results of these studies show that 2-MeTHF is a potential alternative solvent to n-hexane for the extraction of various products.

Low-Temperature Lithiation

Summary of Application: 2-MeTHF can be used as a solvent for low-temperature lithiation.

Lithium Aluminum Hydride Reductions

Summary of Application: 2-MeTHF can be used as a solvent for lithium aluminum hydride reductions.

Reformatsky Reaction

Summary of Application: 2-MeTHF can be used as a solvent for the Reformatsky reaction.

Metal-Catalyzed Coupling Reactions

Summary of Application: 2-MeTHF can be used as a solvent for metal-catalyzed coupling reactions.

Biofuel

Summary of Application: 2-MeTHF is occasionally touted as a biofuel.

Specialty Solvent

Summary of Application: 2-MeTHF is mainly used as a higher boiling substitute for tetrahydrofuran as a specialty solvent.

Biphasic Reactions

Summary of Application: 2-MeTHF can be used as a substitute for dichloromethane in biphasic reactions.

Synthesizing Downstream Chemicals

Summary of Application: 2-MeTHF is a vital sugar-derived platform chemical that is used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone.

Obtaining Higher Reaction Temperatures

Summary of Application: 2-MeTHF is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures.

Easier Separations

2-MeTHF is a cyclic ether derived from sugars via furfural []. It offers several advantages over its close relative, tetrahydrofuran (THF):

- Higher boiling point: 2-MeTHF boils at 78 °C compared to THF's 64 °C []. This allows for reactions at higher temperatures, potentially improving reaction efficiency.

- Easier separations: Unlike THF, 2-MeTHF is not miscible with water, simplifying the extraction of products in aqueous reactions.

- Biodegradability: Derived from renewable resources, 2-MeTHF is considered a more sustainable solvent option [].

These attributes make 2-MeTHF a valuable tool for organic chemists, particularly in polymerization reactions, separations, and as an extraction solvent.

Molecular Structure Analysis

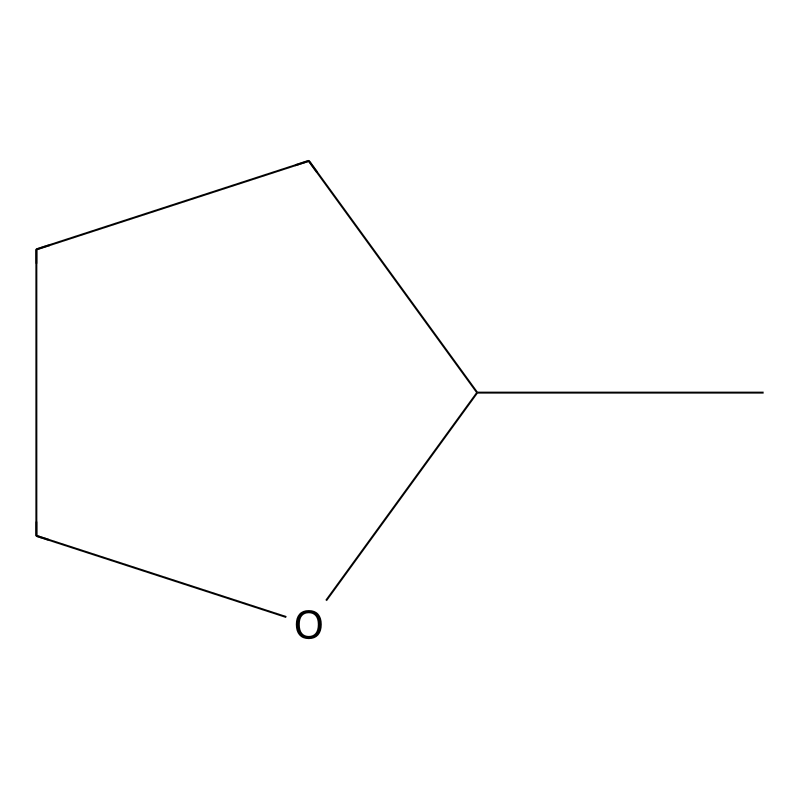

2-MeTHF's structure features a five-membered ring with four hydrogen atoms and one oxygen atom. A methyl group is attached to the second carbon atom in the ring (C₂). This structure influences several key aspects:

- Ring strain: Compared to THF, the presence of the methyl group introduces slight ring strain in 2-MeTHF. This can affect its reactivity compared to the less strained THF molecule.

- Hydrogen bonding: The ether oxygen can participate in hydrogen bonding with other molecules, but the methyl group hinders its accessibility to some extent, potentially impacting hydrogen bonding capabilities compared to THF.

These structural features contribute to the unique properties of 2-MeTHF, including its higher boiling point and altered solubility compared to THF.

Chemical Reactions Analysis

Synthesis

2-MeTHF is primarily produced from furfural, a byproduct of processing biomass like wood or corncobs. The process typically involves hydrogenation steps to achieve the tetrahydrofuran ring structure and subsequent methylation [].

Reactions as a solvent

2-MeTHF serves as a solvent for a wide range of reactions in organic chemistry. Examples include:

- Polymerization reactions: Due to its high boiling point, 2-MeTHF is suitable for conducting polymerizations at elevated temperatures, which can be beneficial for certain polymers.

- Grignard reactions: 2-MeTHF can be used as a solvent for Grignard reactions, which are crucial for forming carbon-carbon bonds.

- Extraction: The immiscibility of 2-MeTHF with water makes it useful for extracting non-polar compounds from aqueous solutions.

The synthesis of 2-methyltetrahydrofuran typically involves the catalytic hydrogenation of furfural, which itself is derived from the acid-catalyzed digestion of pentosan sugars found in biomass. This process can be summarized as follows:

- Catalytic Hydrogenation:

- Furfural (C₄H₄O) reacts with hydrogen gas (H₂) in the presence of a catalyst to yield 2-methyltetrahydrofuran and water.

- Reaction:

- Alternative Pathways:

2-Methyltetrahydrofuran has various applications across different fields:

- Solvent: It is primarily used as a solvent for Grignard reagents and other organometallic reactions due to its ability to coordinate with metal ions.

- Electrolyte: It serves as an electrolyte component in lithium-ion batteries.

- Fuel Additive: The compound is approved by the United States Department of Energy as an additive for gasoline, promoting cleaner combustion compared to traditional fuels .

- Spectroscopic Studies: Its low freezing point allows for use in spectroscopic studies at cryogenic temperatures .

Research has explored the intermolecular interactions of 2-methyltetrahydrofuran with various solutes, revealing insights into its solvation properties and thermochemical behavior. Studies indicate that its unique structure allows for favorable interactions with aliphatic alcohols and other organic compounds, enhancing its effectiveness as a solvent in diverse chemical processes .

Several compounds are structurally or functionally similar to 2-methyltetrahydrofuran. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Tetrahydrofuran | C₄H₈O | More miscible with water; lower boiling point |

| 1,4-Dioxane | C₄H₈O₂ | Higher miscibility; used in polymer chemistry |

| Dioxolane | C₄H₈O₂ | Similar structure; used as a solvent but more reactive |

| γ-Valerolactone | C₅H₈O₂ | Precursor for 2-methyltetrahydrofuran; used in biofuels |

| Ethyl acetate | C₄H₈O₂ | Common solvent; higher volatility than 2-methyltetrahydrofuran |

Uniqueness of 2-Methyltetrahydrofuran:

- It possesses lower water miscibility compared to tetrahydrofuran, allowing for cleaner phase separations.

- Its higher boiling point enables reactions at elevated temperatures without decomposition.

- Derived from renewable resources, aligning with green chemistry principles.

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Pressure

Wikipedia

Use Classification

General Manufacturing Information

Petrochemical manufacturing

Pharmaceutical and medicine manufacturing

Furan, tetrahydro-2-methyl-: ACTIVE

Dates

Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines with Acyl Chlorides in the Biomass-Derived Solvent 2-Methyltetrahydrofuran

Wenyan Hao, Zhaotao Xu, Zebiao Zhou, Mingzhong CaiPMID: 32475119 DOI: 10.1021/acs.joc.0c00887

Abstract

A highly efficient, green palladium-catalyzed cyclocarbonylation of 2-iodoanilines with acyl chlorides has been developed that proceeds smoothly in a biomass-derived solvent 2-methyltetrahydrofuran with,

-diisopropylethylamine as base at 100 °C under 20 bar of carbon monoxide using an 2-aminoethylamino-modified MCM-41-anchored palladium acetate complex [2N-MCM-41-Pd(OAc)

] as a heterogeneous catalyst, yielding a wide variety of 2-substituted 4

-3,1-benzoxazin-4-one derivatives in good to excellent yields. This supported palladium catalyst could be facilely obtained by a two-step procedure from easily available starting materials and readily recovered via a simple filtration process and recycled at least 8 times without any apparent decrease in catalytic efficiency. The developed methodology not only avoids the use of toxic solvents such as tetrahydrofuran and dimethylformamide but also solves the basic problem of expensive palladium catalyst recovery and reuse and prevents effectively palladium contamination of the desired product.

Lignin Precipitation and Fractionation from OrganoCat Pulping to Obtain Lignin with Different Sizes and Chemical Composition

Dennis Weidener, Arne Holtz, Holger Klose, Andreas Jupke, Walter Leitner, Philipp M GrandePMID: 32708006 DOI: 10.3390/molecules25153330

Abstract

Fractionation of lignocellulose into its three main components, lignin, hemicelluloses, and cellulose, is a common approach in modern biorefinery concepts. Whereas the valorization of hemicelluloses and cellulose sugars has been widely discussed in literature, lignin utilization is still challenging. Due to its high heterogeneity and complexity, as well as impurities from pulping, it is a challenging feedstock. However, being the most abundant source of renewable aromatics, it remains a promising resource. This work describes a fractionation procedure that aims at stepwise precipitating beech wood () lignin obtained with OrganoCat technology from a 2-methyltetrahydrofuran solution, using

-hexane and

-pentane as antisolvents. By consecutive antisolvent precipitation and filtration, lignin is fractionated and then characterized to elucidate the structure of the different fractions. This way, more defined and purified lignin fractions can be obtained. Narrowing down the complexity of lignin and separately valorizing the fractions might further increase the economic viability of biorefineries.

Genotoxicity of three biofuel candidates compared to reference fuels

Kerstin Bluhm, Sebastian Heger, Regine Redelstein, Julia Brendt, Nico Anders, Philipp Mayer, Andreas Schaeffer, Henner HollertPMID: 30391874 DOI: 10.1016/j.etap.2018.10.003

Abstract

Global demand for alternative energy sources increases due to concerns regarding energy security and greenhouse gas emissions. However, little is known regarding the impacts of biofuels to the environment and human health even though the identification of such impacts is important to avoid biofuels leading to undesired effects. In this study mutagenicity and genotoxicity of the three biofuel candidates ethyl levulinate (EL), 2-methyltetrahydrofuran (2-MTHF) and 2-methylfuran (2-MF) were investigated in comparison to two petroleum-derived fuels and a biodiesel. None of the samples induced mutagenicity in the Ames fluctuation test. However, the Micronucleus assay revealed significant effects in Chinese hamster (Cricetulus griseus) V79 cells caused by the potential biofuels. 2-MF revealed the highest toxic potential with significant induction of micronuclei below 20.0 mg/L. EL and 2-MTHF induced micronuclei only at very high concentrations (>1000.0 mg/L). In regard to the genotoxic potential of 2-MF, its usage as biofuel should be critically discussed.Lewis acid-catalyzed biphasic 2-methyltetrahydrofuran/H

Bailiang Xue, Yang Yang, Mingqiang Zhu, Yongchang Sun, Xinping LiPMID: 30212774 DOI: 10.1016/j.biortech.2018.09.028

Abstract

Lewis acid-catalyzed pretreatment in a biphasic system consisting of bio-based solvent 2-methyltetrahydrofuran (2-MeTHF) and water for a highly integrated one-pot catalytic transformation of lignocelluloses have been achieved. The aim of this work was to study the effects of different Lewis acid catalysts and pretreatment temperatures on the structural characteristics of precipitated lignin and enzymatic hydrolysis of the pretreated substrates, as well as the quantitative analysis of precipitates, solid residues, soluble carbohydrates and inhibitors. After the AlCl-catalyzed biphasic 2-MeTHF/H

O pretreatment at 180 °C, its maximum cellulose conversion rate was enhanced by 7.4-fold as compared to the raw material. The precipitated lignin exhibited the representative structure, relatively low molecular weight and high purity for preparing value-added aromatic chemicals or renewable polymers. Overall, AlCl

-catalyzed biphasic 2-MeTHF/H

O pretreatment may offer a promising approach for enhancing enzymatic hydrolysis and obtaining valorized lignin by-product.

anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients

Tomoya Karasawa, Raphaël Oriez, Naoya Kumagai, Masakatsu ShibasakiPMID: 30176214 DOI: 10.1021/jacs.8b08236

Abstract

A rare-earth metal/alkali metal bimetallic catalyst proved particularly effective for enantioselectively coupling nitroalkanes and α-keto esters in an anti-selective manner to afford synthetically versatile, densely functionalized, and optically active α-nitro tertiary alcohols. A chiral diamide ligand captured two distinct metal cations, giving rise to a catalytically competent solid-phase heterobimetallic catalyst by simple mixing via self-assembly. The advantage of the solid-phase asymmetric catalyst was realized by successful application to the enantio- and diastereoselective reaction in a continuous-flow platform. The use of closely related solvents in terms of structures and polarity parameters, THF and its methylated congener 2-Me-THF, had an unexpectedly large solvent effect both on the reaction rate and the stereoselectivity. The nitroaldol products share a privileged unit for active pharmaceutical ingredients, as demonstrated by the streamlined enantioselective synthesis of the marketed antifungal agents efinaconazole and albaconazole.Controlling Two-Photon Action Cross Section by Changing a Single Heteroatom Position in Fluorescent Dyes

Borys Ośmiałowski, Elizaveta F Petrusevich, Magda A Antoniak, Izabela Grela, Mohammed A Bin Jassar, Marcin Nyk, Josep M Luis, Beata Jędrzejewska, Robert Zaleśny, Denis JacqueminPMID: 32628024 DOI: 10.1021/acs.jpclett.0c01438

Abstract

The optimization of nonlinear optical properties for "real-life" applications remains a key challenge for both experimental and theoretical approaches. In particular, for two-photon processes, maximizing the two-photon action cross section (TPACS), the figure of merit for two-photon bioimaging spectroscopy, requires simultaneously controlling all its components. In the present Letter, a series of difluoroborates presenting various heterocyclic rings as an electron acceptor have been synthesized and their absorption, fluorescence, photoisomerization, and two-photon absorption features have been analyzed using both experimental and theoretical approaches. Our results demonstrate that the TPACS values can be fine-tuned by changing the position of a single heteroatom, which alters the fluorescence quantum yields without changing the intrinsic two-photon absorption cross section. This approach offers a new strategy for optimizing TPACS.Aquatic toxicity of biofuel candidates on Daphnia magna

Sebastian Heger, Kerstin Bluhm, Miaomiao Du, Gunnar Lehmann, Nico Anders, Dominique Dechambre, André Bardow, Andreas Schäffer, Henner HollertPMID: 30099173 DOI: 10.1016/j.ecoenv.2018.08.008

Abstract

The increasing need for carbon-neutral, low-emission transportation sector has led to the development of advanced biofuels with tailor-made production and combustion processes. Even though the large-scale deployment of these advanced biofuels also increases the risk for their release into the environment, their toxic potency remains largely unknown. To identify hazardous biofuel candidates as early as possible, the fuel development process can be expanded by "Green Toxicology". To demonstrate such early Green Toxicology testing, this study investigates the aquatic toxicity for the two biofuel candidates 2-methyltetrahydrofuran (2-MTHF) and 2-methylfuran (2-MF) on Daphnia magna. We performed the prolonged acute immobilisation assay (96 h) and the D. magna reproduction test. 2-MF induced acute effects on D. magna that were two orders of magnitude stronger than those of 2-MTHF. Furthermore, both substances affected the growth and reproductive output of D. magna in a 21 d reproduction test, with 2-MF already inducing effects with concentrations one to two orders of magnitude lower than those of 2-MTHF. Thus, our assessment of the aquatic toxicity suggests that further biofuel development should focus on 2-MTHF. Furthermore, the acute immobilisation test with D. magna was identified as a promising tool for a rapid and sensitive "Green Toxicology" screening of further biofuel candidates.Biphasic 2-methyltetrahydrofuran/oxalic acid/water pretreatment to enhance cellulose enzymatic hydrolysis and lignin valorization

Shu-Xian Li, Ming-Fei Li, Jing Bian, Shao-Ni Sun, Feng Peng, Zhi-Min XuePMID: 28764117 DOI: 10.1016/j.biortech.2017.07.075

Abstract

A biphasic pretreatment was adopted to disturb the recalcitrant structure of bamboo for further enzymatic hydrolysis and to obtain easily valorized lignin by-product. The biphasic system consisted of biomass-derived chemicals-2-methyltetrahydrofuran and oxalic acid as well as water, and the reactions were conducted at 120-180°C for 20min. The treatment resulted in notable removal of hemicelluloses and lignin. After the pretreatment, the cellulose conversion rate during enzymatic hydrolysis was enhanced by 6.7-fold as compared to the unpretreated raw material. Comprehensive analysis of the lignin product indicated that it exhibited representative structure (such as β-O-4, β-β linkages) as compared to native lignin, contained a very low amount of contaminated sugars (0.67-2.39%), and had a relatively medium molecular weight (Mw 2240-3730g/mol) and good solubility in many organic solvents. This indicated that the lignin showed great potential application in conversion into materials and liquid fuels.Selective Hydrogenolysis of Furfural Derivative 2-Methyltetrahydrofuran into Pentanediol Acetate and Pentanol Acetate over Pd/C and Sc(OTf)

Kun Zhang, Xing-Long Li, Shi-Yan Chen, Hua-Jian Xu, Jin Deng, Yao FuPMID: 29372624 DOI: 10.1002/cssc.201702073

Abstract

It is of great significance to convert platform molecules and their derivatives into high value-added alcohols, which have multitudinous applications. This study concerns systematic conversion of 2-methyltetrahydrofuran (MTHF), which is obtained from furfural, into 1-pentanol acetate (PA) and 1,4-pentanediol acetate (PDA). Reaction parameters, such as the Lewis acid species, reaction temperature, and hydrogen pressure, were investigated in detail.H NMR spectroscopy and reaction dynamics study were also conducted to help clarify the reaction mechanism. Results suggested that cleavage of the primary alcohol acetate was less facile than that of the secondary alcohol acetate, with the main product being PA. A PA yield of 91.8 % (150 °C, 3 MPa H

, 30 min) was achieved by using Pd/C and Sc(OTf)

as a cocatalytic system and an 82 % yield of PDA was achieved (150 °C, 30 min) by using Sc(OTf)

catalyst. Simultaneously, the efficient conversion of acetic esters into alcohols by simple saponification was carried out and led to a good yield.

Calculation of a permitted daily exposure value for the solvent 2-methyltetrahydrofuran

Patricia Parris, J Neil Duncan, Andrew Fleetwood, William P BeierschmittPMID: 28461231 DOI: 10.1016/j.yrtph.2017.04.012